molecular formula C8H10Cl2N2O2 B11783492 3-Butyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione

3-Butyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione

Katalognummer: B11783492
Molekulargewicht: 237.08 g/mol
InChI-Schlüssel: JXYWPWHQOWWKMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of a butyl group. Common reagents used in the synthesis include chlorinating agents like thionyl chloride or phosphorus pentachloride and butylating agents such as butyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and butylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydropyrimidine derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while substitution could produce various functionalized pyrimidines.

Wissenschaftliche Forschungsanwendungen

3-Butyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione could have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Butyl-5,6-dichloropyrimidine: Lacks the dione functionality.

    5,6-Dichloropyrimidine-2,4-dione: Lacks the butyl group.

    3-Butylpyrimidine-2,4-dione: Lacks the chlorine atoms.

Uniqueness

3-Butyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both butyl and dichloro substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C8H10Cl2N2O2

Molekulargewicht

237.08 g/mol

IUPAC-Name

3-butyl-5,6-dichloro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H10Cl2N2O2/c1-2-3-4-12-7(13)5(9)6(10)11-8(12)14/h2-4H2,1H3,(H,11,14)

InChI-Schlüssel

JXYWPWHQOWWKMI-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=O)C(=C(NC1=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.